N,N-dibenzyl-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N,N-dibenzyl-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C24H27NO2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.204179104 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence Quenching Studies
The fluorescence quenching studies of related carboxamide compounds have been conducted to understand the quenching mechanisms in different organic solvents. These studies help in the investigation of ground state complex formation and sphere of action static quenching models, which are crucial for understanding the interaction between molecules in various solvents (Patil et al., 2013).
Catalysis and Asymmetric Synthesis
N,N-dibenzyl-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide derivatives have been used as chiral ligands in the rhodium-catalyzed asymmetric addition of organoboron and -tin reagents to alpha, beta-unsaturated ketones. This process achieves high yields and up to 99% enantioselectivity, demonstrating the compound's importance in asymmetric synthesis (Hayashi et al., 2003).
Material Science and Supramolecular Chemistry
In material science, derivatives of this compound have been used for the automated synthesis of oligo(p-benzamide)s on solid support using a commercial peptide synthesizer. This demonstrates the compound's utility in the preparation of complex materials and supramolecular structures (König et al., 2007).
Hydrogen-Bonding Studies
Hydrogen-bonding patterns of bicyclic gamma-keto acids, related to this compound, have been studied to understand intermolecular interactions. These studies provide insights into the molecular structures and their potential applications in designing new molecules with desired properties (Lalancette et al., 1997).
Anticorrosive Properties
Research has also been conducted on the anti-corrosive behavior of derivatives of this compound on mild steel in hydrochloric acid solution. These studies are vital for the development of new corrosion inhibitors for industrial applications (Saady et al., 2018).
Properties
IUPAC Name |
N,N-dibenzyl-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-23(2)20-13-14-24(15-20,21(23)26)22(27)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-12,20H,13-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTXSQCTLQNEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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